(-)-(3S)-3-Hydroxy Quinine-vinyl-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

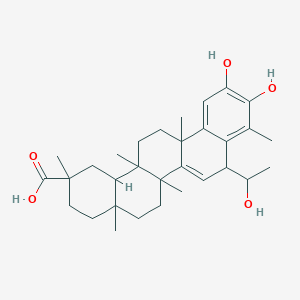

(-)-(3S)-3-Hydroxy Quinine-vinyl-d3: is a chiral compound derived from quinine, a natural alkaloid found in the bark of the cinchona tree. Quinine has been historically used to treat malaria due to its antimalarial properties. The vinyl-d3 modification refers to the deuterium-labeled form, where three hydrogen atoms are replaced by deuterium isotopes (heavy hydrogen). This labeling is useful for pharmacokinetic studies and drug metabolism research.

Métodos De Preparación

Synthetic Routes:

Resolution of Quinine: The racemic mixture of quinine is resolved into its enantiomers using chiral resolving agents or chromatography. The (3S)-enantiomer is selectively isolated.

Deuterium Labeling: The (3S)-quinine is then subjected to deuterium exchange reactions using deuterated reagents (e.g., deuterated water or deuterated bases) to introduce the vinyl-d3 modification.

Industrial Production: Industrial production of (-)-(3S)-3-Hydroxy Quinine-vinyl-d3 involves large-scale synthesis. The resolution step is typically performed using chiral stationary phases in high-performance liquid chromatography (HPLC). Deuterium labeling can be achieved using deuterated reagents in batch or continuous processes.

Análisis De Reacciones Químicas

Reactions:

Oxidation: (-)-(3S)-3-Hydroxy Quinine-vinyl-d3 can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidants include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction of the quinone moiety can yield the corresponding hydroquinone. Sodium borohydride (NaBH₄) or catalytic hydrogenation are commonly employed reduction methods.

Substitution: this compound can undergo nucleophilic substitution reactions at the hydroxyl group or other functional groups.

Oxidation: KMnO₄, H₂CrO₄

Reduction: NaBH₄, catalytic hydrogenation (Pd/C)

Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)

Major Products: The major products depend on the specific reaction conditions. Oxidation leads to quinone derivatives, while reduction produces hydroquinones. Substitution reactions yield various derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

Chemistry::

Chiral Synthesis: (-)-(3S)-3-Hydroxy Quinine-vinyl-d3 serves as a chiral building block for the synthesis of other chiral compounds.

Labeling Studies: Deuterium-labeled compounds are valuable for studying drug metabolism, pharmacokinetics, and metabolic pathways.

Antimalarial Research: Understanding the mechanism of action and pharmacokinetics of quinine derivatives.

Drug Interactions: Investigating drug interactions involving quinine and related compounds.

Pharmaceuticals: this compound may find applications in drug development.

Analytical Chemistry: Used as a reference standard in analytical methods.

Mecanismo De Acción

The exact mechanism of action of (-)-(3S)-3-Hydroxy Quinine-vinyl-d3 is not fully elucidated. it likely involves interactions with proteins involved in malaria parasite growth, such as inhibition of heme polymerase and disruption of membrane integrity.

Comparación Con Compuestos Similares

(-)-(3S)-3-Hydroxy Quinine-vinyl-d3 is unique due to its deuterium labeling, which allows precise tracking of its fate in biological systems. Similar compounds include quinine derivatives and other antimalarial agents like chloroquine and mefloquine.

Propiedades

IUPAC Name |

3-ethenyl-6-[hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRUJCFCZKMFMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866342 |

Source

|

| Record name | 6'-Methoxycinchonan-3,9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)](/img/structure/B12103150.png)

![Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]-](/img/structure/B12103158.png)

![Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12103165.png)

![Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B12103170.png)

![sodium;[5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12103207.png)

![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)

![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)

![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)